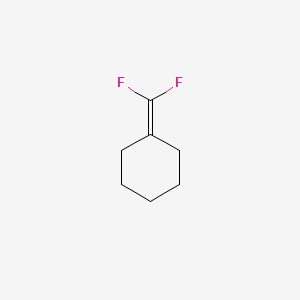

Cyclohexane, difluoromethylene

Description

Historical Trajectories of Fluorine Incorporation in Alicyclic Frameworks

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself, with early reports of nucleophilic substitution to form C-F bonds dating back to the 1860s. nih.gov The synthesis of the first organofluorine compound is credited to Dumas and colleagues in 1835. nih.gov However, the systematic exploration of fluorinated alicyclic compounds, such as those based on cyclohexane (B81311), awaited the development of more controlled and accessible fluorinating agents. beilstein-journals.orgnih.gov

Early efforts in the 20th century were often hampered by the extreme reactivity of reagents like elemental fluorine, which made selective fluorination of hydrocarbons a formidable challenge. nih.gov A significant leap forward came with the development of methods like the Schiemann reaction for fluoroaromatics and the use of metal fluorides (e.g., CoF₃) for fluorinating hydrocarbons, a technique refined during the Manhattan Project. nih.gov These advancements paved the way for the synthesis of simpler fluorinated aliphatics, including monofluorocyclohexane.

The latter half of the 20th century saw a shift from mere synthesis to a deeper investigation of the fundamental properties of these molecules. Researchers began to meticulously study the conformational equilibria of substituted cyclohexanes, establishing the general preference for the equatorial position for a single fluorine substituent. This period laid the groundwork for understanding the subtle interplay of steric and electronic effects that govern the structure of fluorinated alicyclic systems. beilstein-journals.org The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), was crucial in these studies, allowing for detailed analysis of ring inversion dynamics and conformational preferences. aip.orgaip.orgresearchgate.net

The 21st century has been characterized by the design of highly complex and selectively fluorinated cyclohexanes. st-andrews.ac.uk Research has progressed to the synthesis of polyfluorinated systems, where multiple fluorine atoms create unique electronic environments. researchgate.net This has led to the concept of "Janus" face cyclohexanes, molecules with a distinctly polar, fluorinated face and a non-polar hydrogen face, a property arising from the specific stereochemical arrangement of C-F bonds. st-andrews.ac.ukresearchgate.netnih.gov

Academic Significance of the Difluoromethylene Moiety (CF₂) in Conformationally Restricted Systems

The difluoromethylene (CF₂) group, while less common than the monofluoromethyl or trifluoromethyl groups, holds significant academic interest, particularly when incorporated into conformationally restricted systems like the cyclohexane ring. st-andrews.ac.ukbeilstein-journals.org Its influence extends beyond simple steric considerations, introducing profound stereoelectronic effects that dictate molecular geometry and reactivity.

From a stereoelectronic standpoint, the two highly electronegative fluorine atoms create a strong local dipole and polarize adjacent C-H bonds. beilstein-journals.org This polarization can lead to stabilizing intramolecular interactions. The CF₂ group is often considered a lipophilic bioisostere for functionalities like hydroxyl (OH), thiol (SH), or even carbonyl groups, as it can act as a hydrogen-bond donor through its polarized adjacent C-H bonds. researchgate.net

In the context of 1,1-difluorocyclohexane (B1205268), the two fluorine atoms occupy axial and equatorial positions in the chair conformation. Low-temperature ¹⁹F NMR studies have been instrumental in probing the dynamics of this system. aip.org These experiments have determined the activation parameters for the ring inversion process and quantified the chemical shift difference between the axial and equatorial fluorine atoms, providing deep insight into the conformational energy landscape. aip.org The energy barrier for ring inversion in 1,1-difluorocyclohexane has been found to be in the range of 8.0 to 11.2 kcal/mole. researchgate.net

Furthermore, the strategic placement of CF₂ groups can enforce specific molecular shapes and create unique electrostatic profiles. researchgate.net For instance, placing two CF₂ groups in a 1,3-relationship on a cyclohexane ring can lead to a "facially polarized" structure. nih.govbeilstein-journals.orgresearchgate.net In such a molecule, the chair conformation forces two C-F bonds into a 1,3-diaxial arrangement, creating a highly electronegative face and an electropositive face, which can direct intermolecular interactions. researchgate.netnih.gov This principle is a powerful tool in supramolecular chemistry and materials design. researchgate.netrsc.org

Table 1: Comparative Geometric and Spectroscopic Data for Cyclohexane Derivatives

| Compound/Parameter | Value | Significance |

|---|---|---|

| C–CH₂–C angle in Cyclohexane | ~112° | Standard tetrahedral angle in an alkane ring. |

| C–CF₂–C angle in 1,1,3,3-Tetrafluorocyclohexane derivative | ~116° nih.govbeilstein-journals.org | Demonstrates the angle widening effect of the CF₂ group. |

| ¹⁹F NMR Shift (Feq - Fax) in 1,1-Difluorocyclohexane | 15.64 ppm aip.org | Indicates a distinct electronic environment for axial vs. equatorial fluorine. |

| Geminal F-F Coupling (JFF) in 1,1-Difluorocyclohexane | 235.3 Hz aip.org | Characteristic value for geminal fluorine atoms on a cyclohexane ring. |

| Activation Energy (Ea) for Ring Inversion in 1,1-Difluorocyclohexane | 8.0 - 11.2 kcal/mol researchgate.net | Quantifies the energy barrier for the chair-flip conformational change. |

Contemporary Research Challenges and Opportunities in the Field of Cyclohexane, difluoromethylene Chemistry

Despite significant progress, the chemistry of difluoromethylene cyclohexane presents ongoing challenges and exciting opportunities for future research.

Synthetic Challenges: The synthesis of specifically substituted difluoromethylene cyclohexanes remains a primary hurdle. While methods for introducing the CF₂ group exist, such as the deoxofluorination of ketones with reagents like DAST (diethylaminosulfur trifluoride), these reactions can require harsh conditions and may not be compatible with a wide range of functional groups. nih.govacs.org Developing milder, more selective, and efficient fluorination methods is a key objective. acs.org Recent advances in using reagents like silver(I) fluoride (B91410) for fluorodesulfurization or developing new difluorocarbene precursors offer promising alternatives. acs.orgchemrevlett.com Another challenge lies in achieving stereocontrol, particularly in the synthesis of poly-substituted systems where the orientation of the CF₂ group relative to other substituents is critical for its function.

Research Opportunities: The unique properties of the CF₂ group open up numerous avenues for exploration.

Materials Science: The ability of CF₂ groups to induce facial polarity in cyclohexane rings is being explored for the design of new functional materials. beilstein-journals.orgrsc.org For example, facially polarized cyclohexanes are being investigated as building blocks for negative dielectric liquid crystals. rsc.org However, the increased polarity can also lead to higher melting points and reduced solubility, highlighting the need for molecular designs that balance polarity with processability. rsc.org

Conformational Control: The CF₂ group's ability to act as a "conformational lock" is a significant area of interest. st-andrews.ac.ukrsc.orgresearchgate.net By strategically placing CF₂ groups, chemists can restrict the conformational freedom of flexible molecules, forcing them into desired shapes. This has been demonstrated in macrocyclic compounds where the CF₂ group preferentially occupies corner positions. st-andrews.ac.ukrsc.orgresearchgate.net This principle could be applied to control the folding of complex molecules.

Catalysis and Reaction Development: The development of new catalytic methods for the direct and selective introduction of the difluoromethylene group into cyclohexane rings is a major opportunity. nih.gov This includes catalytic hydrogenation of appropriately substituted aromatics or novel C-H activation/fluorination strategies. nih.gov Furthermore, using difluoromethylene-containing molecules as ligands or catalysts themselves is an underexplored area.

Probing Molecular Interactions: As a unique functional group that combines polarity with hydrophobicity, the CF₂ moiety serves as an excellent probe for studying non-covalent interactions. nih.govbeilstein-journals.org Investigating how the CF₂ group interacts with aromatic rings, hydrogen-bond donors/acceptors, and other functional groups will deepen our fundamental understanding of molecular recognition. nih.govresearchgate.net

The continued exploration of difluoromethylene cyclohexane chemistry promises to yield not only novel molecules with tailored properties but also a more profound understanding of the fundamental principles of molecular design and conformational analysis.

Structure

3D Structure

Properties

IUPAC Name |

difluoromethylidenecyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQKXOZJEDKJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(F)F)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219868 | |

| Record name | Cyclohexane, difluoromethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-32-2 | |

| Record name | (Difluoromethylene)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, difluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, difluoromethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Cyclohexane, Difluoromethylene

Electronic and Steric Influence of the Difluoromethylene Group on Cyclohexane (B81311) Reactivity

This facial polarization can direct the approach of reagents, influencing the stereoselectivity of reactions. For example, electrophiles may preferentially interact with the electronegative fluorine face, while nucleophiles may be drawn to the electropositive hydrogen face. Furthermore, the electronic influence of the CF₂ group can be transmitted through the ring, as seen in fluorine-induced pseudo-anomeric effects. st-andrews.ac.uk In substituted methoxycyclohexanes, CF₂ groups placed at the C-2, C-4, and C-6 positions can render the C-3/5 axial hydrogens sufficiently electropositive to form a stabilizing electrostatic interaction with the oxygen of an axial methoxy (B1213986) group. st-andrews.ac.uk

From a steric perspective, the replacement of a methylene (B1212753) (CH₂) unit with a difluoromethylene (CF₂) group modifies the geometry of the cyclohexane ring. The C–CF₂–C bond angle is considerably wider (≈116°–118°) than the corresponding C–CH₂–C angle (≈112°). nih.govbeilstein-journals.org This angle widening, a recognized feature of the CF₂ group in aliphatic systems, accommodates some degree of angle strain. nih.govbeilstein-journals.org This structural perturbation can influence the conformational equilibrium of the ring and the relative stability of different chair and boat conformers, which in turn affects reaction pathways and rates.

| Parameter | Methylene (CH₂) Group | Difluoromethylene (CF₂) Group | Reference |

|---|---|---|---|

| C-X-C Bond Angle (X=C) | ≈112° | ≈116° | nih.gov |

| F-C-F Bond Angle | N/A | ≈104° | beilstein-journals.org |

Reaction Mechanisms Involving C–F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. However, recent advances have demonstrated that C–F bonds, including those in difluoromethylene groups, can be functionalized under specific conditions. nih.gov Methods for C–F bond activation often involve transition metals, Lewis acids, or photoredox catalysis. acs.orgresearchgate.net While the direct C–F activation of a difluoromethylene group on a cyclohexane ring is not extensively documented, established mechanisms for related structures, such as trifluoromethyl ketones and acetates, provide insight into potential reaction pathways. nih.govresearchgate.net These methods often proceed via single-electron transfer (SET) to generate radical intermediates, which can then be trapped by other reagents. researchgate.net

The strong electron-withdrawing effect of the two fluorine atoms renders the carbon atom of the CF₂ group highly electron-deficient, or electrophilic. This makes it a potential site for nucleophilic attack. While the C-F bond is strong, a sufficiently potent nucleophile could, in principle, displace a fluoride (B91410) ion, although this is a high-energy process. More commonly, the electrophilic character of the CF₂ group influences reactions at adjacent positions.

Conversely, the difluoromethylene group itself is not typically nucleophilic. While the fluorine atoms possess lone pairs of electrons, their high electronegativity makes them poor Lewis bases. Therefore, direct attack by an electrophile on the fluorine atoms is unlikely. Instead, the CF₂ group acts as a strong inductively withdrawing group, deactivating the cyclohexane ring towards electrophilic substitution reactions and influencing the regioselectivity of such processes if they occur. The gem-difluoroalkene moiety, which can be formed from related fluorinated precursors, is known to act as an electrophile and can serve as a target for irreversible enzyme inhibition. nih.gov

Radical reactions offer a powerful method for C–F bond functionalization. pitt.edu Photoredox catalysis, for example, can be used to achieve the selective activation of a single C–F bond in a polyfluorinated group. researchgate.net This process typically involves a photo-excited catalyst that engages in a single-electron transfer with the substrate, generating a radical anion that subsequently fragments to release a fluoride ion and a carbon-centered radical. researchgate.net For a difluoromethylene cyclohexane, this would generate a monofluoromethylcyclohexyl radical, which could then participate in various transformations, such as additions to alkenes. nih.gov Radical chain reactions are characterized by initiation, propagation, and termination steps, and maintaining a low concentration of radicals is crucial to favor the desired propagation steps over termination. pitt.edu

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. cas.cn Once formed, it can undergo characteristic carbene reactions. These include cyclopropanation of alkenes and insertion into C-H bonds. youtube.com While challenging, the generation of difluorocarbene in the presence of a difluoromethylene cyclohexane derivative could lead to complex structural modifications. Transition-metal difluorocarbene complexes have also been studied, representing a more controlled method for transferring the :CF₂ unit. cas.cnresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of Cyclohexane, difluoromethylene Systems

The steric and electronic properties of the difluoromethylene group exert significant control over the selectivity of reactions involving the cyclohexane ring. As discussed, the facial polarization of 1,3-di-CF₂-cyclohexane systems can lead to high stereoselectivity by directing the approach of reagents to one face of the ring over the other. nih.govresearchgate.net

The regiochemistry of CF₂ substitution is also critical in determining reactivity and conformational preference, which in turn dictates stereochemical outcomes. For instance, in substituted methoxycyclohexanes, the placement of CF₂ groups at C-3 and C-5 results in a strong preference for an equatorial methoxy group due to destabilizing electrostatic repulsions between the 1,3-diaxial oxygen and fluorine atoms that would exist in the axial conformer. st-andrews.ac.uk This demonstrates how the regiochemistry of fluorination controls the stereochemistry of other substituents.

Many reactions involving cyclohexane rings, such as E2 eliminations, have strict stereoelectronic requirements. E2 reactions, for example, require an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org The conformational preferences induced by a CF₂ group—driven by factors like A-values and electrostatic interactions—will determine the equilibrium population of conformers that can meet this geometric constraint, thereby influencing the feasibility and rate of the reaction. In some cases, unexpected reaction pathways can emerge, such as regioselective rearrangements proceeding through phenonium ion intermediates, which have been observed during deoxyfluorination reactions of cyclohexanes with a vicinal phenyl substituent. researchgate.netst-andrews.ac.uk

| Position of CF₂ Group(s) | Favored Conformation of Methoxy Group | Underlying Reason | Reference |

|---|---|---|---|

| C-2, C-4, and C-6 | Axial | Stabilizing 1,3-diaxial electrostatic CH···O interaction | st-andrews.ac.uk |

| C-3 and C-5 | Equatorial | Destabilizing 1,3-diaxial electrostatic repulsion between O and F atoms | st-andrews.ac.uk |

Mechanistic Elucidation of Novel Reactions Through Spectroscopic and Computational Studies

A combination of advanced spectroscopic techniques and computational modeling is essential for elucidating the structures and reaction mechanisms of difluoromethylene cyclohexane systems. Single-crystal X-ray diffraction has been invaluable for confirming molecular structures in the solid state, providing direct evidence for the chair conformation and the facial polarization in 1,3-di-CF₂ derivatives. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization in solution. The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment, with characteristic signals for axial and equatorial fluorine atoms. nih.gov ¹³C NMR shows a distinctive triplet for the CF₂ carbon due to one-bond C-F coupling. nih.gov Furthermore, ¹H NMR shift experiments using solvents of different polarities (e.g., CDCl₃ vs. deuterated toluene) can provide experimental evidence for the polarized nature of the ring. nih.govbeilstein-journals.org Significant upfield shifts of protons on the electropositive face in an aromatic solvent are consistent with an electrostatic interaction between the solvent's π-system and that face of the cyclohexane ring. nih.govbeilstein-journals.org

Computational studies, particularly Density Functional Theory (DFT), complement these experimental findings. ias.ac.in DFT calculations are used to generate electrostatic potential maps that visualize the facial polarization of the ring. nih.govbeilstein-journals.org High-level ab initio and DFT calculations, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, have been employed to investigate and quantify the weak, non-covalent interactions, such as the pseudo-anomeric effects, that dictate conformational preferences. st-andrews.ac.uk These computational tools are also used to model reaction transition states and probe the origins of observed diastereoselectivity, providing mechanistic insights that are difficult to obtain through experimental means alone. researchgate.net

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| ¹⁹F NMR | AB system | Indicates chemically non-equivalent axial and equatorial fluorine atoms. | nih.gov |

| ¹³C NMR | Triplet for CF₂ carbon (¹JCF ≈ 250 Hz) | Characteristic signal for a CF₂ group due to one-bond coupling to two fluorine atoms. | nih.gov |

| ¹H NMR (in [²H₈]-toluene vs. CDCl₃) | Upfield shift (Δδ ≈ 0.3-0.5 ppm) for axial protons | Evidence of electrostatic interaction between the aromatic solvent and the electropositive face of the cyclohexane ring. | nih.govbeilstein-journals.org |

Conformational Analysis and Stereochemistry of Cyclohexane, Difluoromethylene Systems

Theoretical and Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools to model and predict the conformational behavior of difluoromethylene cyclohexane (B81311) systems. These methods allow for a detailed examination of the energies of different conformations and the factors that govern their stability.

Quantum chemical calculations are instrumental in mapping the potential energy surface of difluoromethylene cyclohexanes. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to calculate the energies of various conformers, including the stable chair forms and higher-energy boat and twist-boat forms, as well as the transition states connecting them.

For instance, DFT calculations using the B3LYP functional with a 6-311++g(d,p) basis set have been used to analyze the vibrational spectra of 1,1-difluorocyclohexane (B1205268), which provides an excellent match with experimental infrared spectra aip.org. Such calculations are foundational for understanding the relative stabilities of different conformers. While a complete energy landscape for the ring inversion of 1,1-difluorocyclohexane is not extensively detailed in a single study, the principles of these calculations allow for the determination of energy differences between conformers. High-level ab initio calculations, such as coupled-cluster theory, often serve as a benchmark for the accuracy of DFT and MP2 methods in determining conformational energies nih.gov. For cyclohexane itself, computational studies have aimed to accurately reproduce the experimental energy difference between the chair and twist-boat conformers, highlighting the importance of choosing appropriate theoretical levels and basis sets reddit.com.

Molecular dynamics (MD) simulations offer a means to study the time-dependent conformational behavior of molecules. By simulating the motion of atoms over time, MD can provide insights into the dynamics of ring inversion and the flexibility of the cyclohexane ring. While specific MD simulation studies focusing solely on the conformational dynamics of 1,1-difluorocyclohexane are not widely reported in the literature, the methodology is well-established for studying cyclohexane and its derivatives nih.govresearchgate.net.

MD simulations can be performed using either explicit or implicit solvent models to understand how the environment affects conformational changes nih.goveurjchem.com. For complex systems, these simulations can reveal the pathways and timescales of conformational transitions, complementing the static picture provided by quantum chemical calculations. The application of MD to difluoromethylene cyclohexane would allow for the observation of ring-flipping events and the characterization of the conformational landscape in a dynamic context.

The substitution of two hydrogen atoms with fluorine on the same carbon atom introduces significant steric and electronic effects that influence the ring's conformation.

Steric Effects: The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. However, in a geminal arrangement (CF₂), the primary steric effect arises from the interaction of the fluorine atoms with adjacent axial hydrogens in a 1,3-diaxial arrangement. In 1,1-difluorocyclohexane, the chair conformation is still highly favored. During ring inversion, one axial and one equatorial fluorine atom would interchange their positions. The energy barrier to this process is influenced by the steric hindrance in the transition state.

Electronic Effects: The primary electronic influence is the "gauche effect," which is an atypical situation where a gauche conformation is more stable than an anti conformation soton.ac.ukacs.org. This effect is prominent in molecules containing electronegative substituents. In the context of fluorinated cyclohexanes, hyperconjugation plays a crucial role. This involves the donation of electron density from a C−H σ bonding orbital to an adjacent C−F σ* antibonding orbital reddit.comsoton.ac.uk. This interaction is stabilizing and is maximized in a gauche or synclinal arrangement. In trans-1,2-difluorocyclohexane, for example, the gauche effect contributes to the relative stability of the diaxial and diequatorial conformers soton.ac.ukresearchgate.net. While the gauche effect is most pronounced in 1,2-disubstituted systems, the underlying principles of hyperconjugation also influence the stability of gem-difluorinated cyclohexanes by affecting the electron distribution within the ring.

Experimental Techniques for Elucidating Cyclohexane Ring Conformations

Experimental methods provide direct observational data on the conformational preferences and dynamics of difluoromethylene cyclohexane systems, which are essential for validating theoretical models.

NMR spectroscopy is a cornerstone technique for studying conformational analysis in solution. For fluorinated compounds, ¹⁹F NMR is particularly powerful.

Dynamic ¹⁹F NMR: By recording ¹⁹F NMR spectra at various temperatures, the kinetics of the ring inversion process in 1,1-difluorocyclohexane can be determined aip.orgnih.gov. At low temperatures, where ring inversion is slow on the NMR timescale, separate signals for the axial and equatorial fluorine atoms are observed. As the temperature increases, these signals broaden, coalesce into a single broad peak, and then sharpen to a time-averaged singlet at higher temperatures where ring inversion is fast.

A complete line-shape analysis of the variable-temperature ¹⁹F NMR spectra of 1,1-difluorocyclohexane has been used to determine the activation parameters for the chair-to-chair interconversion aip.orgnih.govresearchgate.net.

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡₂₂₈ₖ (kcal/mol) | Reference |

|---|---|---|---|---|

| CS₂ | 9.0 | -3.3 | 9.8 | aip.orgnih.gov |

| CFCl₃ | 8.6 | -5.0 | 9.8 | aip.orgnih.gov |

Coupling Constant Analysis: Spin-spin coupling constants (J-values) are highly sensitive to the dihedral angle between the coupled nuclei and thus provide valuable structural information. In the low-temperature ¹⁹F NMR spectrum of 1,1-difluorocyclohexane in a CS₂ solution, the following key coupling constants have been measured aip.orgnih.gov:

JFF: The geminal fluorine-fluorine coupling constant is 235.3 Hz.

JHax-Fax: The vicinal axial-axial proton-fluorine coupling is 34.3 Hz.

JHeq-Fax: The vicinal equatorial-axial proton-fluorine coupling is 11.5 Hz.

Low-temperature ¹³C NMR studies of 1,1-difluorocyclohexane have also revealed stereospecific carbon-fluorine couplings nih.gov. At -90 °C, the triplet observed for the C-3 carbon at room temperature (³JCF = 4.7 Hz) collapses into a doublet with a ³JCF of 9.5 Hz nih.gov. This indicates that only the equatorial fluorine is significantly coupled to the C-3 carbon, a phenomenon attributed to a back-lobe orbital interaction nih.gov.

| Coupling | Value (Hz) | Reference |

|---|---|---|

| JFF (geminal) | 235.3 | aip.orgnih.gov |

| JHax-Fax (vicinal) | 34.3 | aip.orgnih.gov |

| JHeq-Fax (vicinal) | 11.5 | aip.orgnih.gov |

| ³JCF (C-3, room temp.) | 4.7 | nih.gov |

| ³JCF (C-3, -90 °C) | 9.5 | nih.gov |

X-ray crystallography provides definitive information about the conformation of molecules in the solid state. While obtaining a crystal structure of the parent 1,1-difluorocyclohexane is challenging due to its low melting point, structures of more complex derivatives containing the gem-difluoromethylene group have been determined. These studies consistently show that the cyclohexane ring adopts a chair conformation.

For example, the X-ray crystal structure of 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane reveals a classic chair conformation. In this structure, the C–CF₂–C bond angles within the ring are approximately 116°, which is wider than the typical C–CH₂–C angle of about 112°. This widening is a recognized feature of incorporating a CF₂ group into an aliphatic ring or chain. The analysis of such crystal structures provides precise bond lengths, bond angles, and torsion angles, offering a static but highly accurate picture of the molecule's preferred conformation in the solid phase. This experimental data is invaluable for benchmarking the accuracy of computational methods.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of substituted cyclohexanes. The principle lies in the fact that different conformers (e.g., axial and equatorial) of a molecule are distinct molecular species with unique vibrational modes. These differences, although often subtle, can be detected as shifts in vibrational frequencies or changes in band intensities, providing a "fingerprint" for each conformation.

In the context of halogenated cyclohexanes, studies have demonstrated that the C-X (Carbon-Halogen) stretching frequencies are particularly sensitive to the conformational state. For instance, in monohalogenated cyclohexanes, the axial conformer typically exhibits a C-X stretching vibration at a different frequency compared to the equatorial conformer. This distinction allows for the identification and quantification of each conformer in a sample. actachemscand.org

While specific, detailed vibrational analyses for difluoromethylene cyclohexane are not extensively documented in foundational studies, the principles derived from other halogenated and substituted cyclohexanes are directly applicable. actachemscand.orgscispace.com Key spectral regions that would be scrutinized for conformational information include:

C-F Stretching Region: The strong polarity and unique vibrational frequency of the carbon-fluorine bonds would likely make their stretching modes highly sensitive to the local electronic and steric environment, thus distinguishing between axial and equatorial orientations of a difluoromethyl group.

C-H Stretching Region: The C-H stretching modes of the difluoromethyl group (CHF₂) and the adjacent ring carbons can also provide conformational clues. Studies on deuterated cyclohexanes have shown that axial and equatorial C-H (or C-D) bonds have distinct stretching frequencies. researchgate.net

By analyzing the spectra at different temperatures or in different solvents, the equilibrium between conformers can be shifted. A decrease in temperature often "freezes out" the more stable conformer, leading to the disappearance of bands associated with the less stable one. actachemscand.org This technique is crucial for definitively assigning specific vibrational bands to their corresponding conformers. actachemscand.orgustc.edu.cn

Influence of Difluoromethylene Groups on Cyclohexane Ring Conformation and A-Values

The substitution of a difluoromethylene group (as part of a difluoromethyl group, -CHF₂) onto a cyclohexane ring has a significant impact on the conformational equilibrium between the two chair forms. This influence is quantitatively measured by the conformational free energy, known as the A-value, which represents the energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the substituent to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.

Experimental determination of the A-value for the difluoromethyl group (CF₂H) using dynamic ¹⁹F NMR spectroscopy has yielded precise thermodynamic data. researchgate.net These studies allow for the calculation of the equilibrium constant and the associated thermodynamic parameters (ΔG°, ΔH°, ΔS°). rsc.orgresearchgate.net

The A-value for the difluoromethyl group is notably larger than that of a methyl group, indicating greater steric demand. This increased steric bulk arises from the presence of two fluorine atoms. However, it is less than that of an isopropyl group, suggesting that its steric profile is intermediate between these common alkyl groups. researchgate.net

| Substituent | A-Value (-ΔG°₂₉₈K in kcal mol⁻¹) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | researchgate.net |

| -CF₂H (Difluoromethyl) | 1.85 | researchgate.net |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | researchgate.net |

| -CF₃ (Trifluoromethyl) | 2.37 | rsc.org |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | wikipedia.org |

The introduction of multiple difluoromethylene groups can further influence the ring's conformation. For example, placing two CF₂ groups at the 1 and 3 positions of the cyclohexane ring forces a classic chair conformation where two of the C-F bonds are held in a 1,3-diaxial arrangement. This specific orientation imparts a significant facial polarization to the ring, creating an electronegative "fluorine face" and an electropositive "hydrogen face." This enforced conformation and resulting electronic bias demonstrate a powerful strategy for controlling molecular geometry and properties through difluoromethylene substitution.

Stereochemical Implications of Difluoromethylene Substitution (e.g., Chirality, Diastereoselectivity)

The introduction of difluoromethylene groups into a cyclohexane ring has profound stereochemical consequences, influencing both the potential for chirality and the stereochemical outcome of chemical reactions (diastereoselectivity).

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The substitution pattern on the cyclohexane ring determines its chirality.

Achiral Systems: A monosubstituted cyclohexane containing a difluoromethylene group, such as 1,1-difluorocyclohexane, is achiral. It possesses a plane of symmetry that passes through the C1 and C4 atoms. Even if the ring contains chiral chair conformers, they rapidly interconvert at room temperature, resulting in a non-resolvable, achiral molecule. wikipedia.org

Chiral Systems: Chirality can arise if the substitution pattern breaks the molecule's symmetry. For instance, a trans-1,2-disubstituted cyclohexane with two different groups, one of which is a difluoromethyl group, would be chiral. Similarly, a cyclohexane ring with a difluoromethylene group and another substituent at a different position (e.g., 3-methyl-1,1-difluorocyclohexane) would possess a stereocenter at C3, rendering the molecule chiral. The individual enantiomers of such compounds are distinct chemical entities. idc-online.comlibretexts.org

Diastereoselectivity: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. The steric and electronic properties of the difluoromethylene group can strongly direct the course of reactions on a substituted cyclohexane ring.

The significant steric bulk of the difluoromethylene group (as indicated by its A-value) can block one face of the ring, forcing an incoming reagent to approach from the less hindered side. researchgate.net More subtly, the powerful electron-withdrawing nature of the two fluorine atoms creates significant local dipoles. In systems with multiple CF₂ groups, such as 1,1,3,3-tetrafluorocyclohexane derivatives, the entire ring can become facially polarized. This electronic differentiation between the two faces of the ring can lead to high diastereoselectivity in reactions sensitive to electrostatic interactions. An electrophile might be preferentially attracted to the more electron-rich (hydrogen) face, or a nucleophile to a relatively electron-poor region, thus controlling the stereochemical outcome of bond formation. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Cyclohexane, Difluoromethylene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of difluoromethylene cyclohexane (B81311) and predicting its chemical behavior. These methods model the molecule's electron distribution and orbital energies, which are key determinants of its reactivity.

The introduction of the highly electronegative fluorine atoms in the difluoromethylene group significantly alters the electron density distribution of the cyclohexane ring. Theoretical calculations, such as Density Functional Theory (DFT), are employed to map this distribution and the resulting molecular electrostatic potential (MESP).

For fluorinated cyclohexanes, particularly those with multiple difluoromethylene groups, the chair conformation can force C-F bonds into specific axial or equatorial orientations. In derivatives with 1,3-diaxially oriented C-F bonds, computational studies reveal a significant polarization of the molecule. beilstein-journals.orgnih.gov A DFT computational study at the B3LYP-D3/6-311+G(d,p) level of theory on a 1,1,3,3-tetrafluorocyclohexane derivative demonstrated this phenomenon. The resulting electrostatic potential map showed a distinct separation of charge across the ring. beilstein-journals.orgnih.gov

Electronegative Face: An area of negative electrostatic potential (typically colored red in MESP maps) is concentrated on the face of the ring occupied by the 1,3-diaxial fluorine atoms. This region is electron-rich and represents a site susceptible to attack by electrophiles. beilstein-journals.orgnih.gov

Electropositive Face: Conversely, the opposite face of the ring, primarily defined by axial C-H bonds, exhibits a positive electrostatic potential (colored blue). This electron-deficient region is prone to interactions with nucleophiles. beilstein-journals.orgnih.gov

| Parameter | Specification |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional/Basis Set | B3LYP-D3/6-311+G(d,p) |

| Calculated Property | Electrostatic Potential Map |

| Calculated Dipole Moment | 3.1 D |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgscribd.com The energies and spatial distributions of these orbitals in difluoromethylene cyclohexane can be determined using quantum chemical calculations to predict its reactivity. taylorandfrancis.com

The key principles of FMO theory as applied to difluoromethylene cyclohexane are:

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. taylorandfrancis.com

Based on the electrostatic potential analysis, the electron-rich face of a facially polarized difluoromethylene cyclohexane, dominated by the fluorine atoms, would be the primary location of the HOMO. This suggests that electrophilic attack will preferentially occur on this face. In contrast, the electron-deficient region, characterized by axial hydrogens, would correspond to the location of the LUMO, making it the likely site for nucleophilic attack. FMO theory thus provides a framework for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, such as NMR spectra and vibrational frequencies. These predictions aid in structure elucidation and the analysis of conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing the structure of difluoromethylene cyclohexane. Quantum chemical calculations can predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy, which is crucial for assigning complex spectra. nih.govnih.gov

The prediction of ¹⁹F NMR chemical shifts is particularly valuable due to their high sensitivity to the local electronic environment. mdpi.com DFT-based methods have been evaluated for their effectiveness in predicting these shifts. rsc.org Studies have shown that functionals like ωB97XD, often paired with basis sets such as aug-cc-pVDZ or 6-31+G(d,p), provide a good balance of accuracy and computational efficiency for fluorinated organic molecules. rsc.orgnsf.gov

The computational workflow typically involves:

Geometry Optimization: The molecule's geometry is first optimized at a chosen level of theory.

Shielding Calculation: NMR shielding tensors are then calculated for the optimized geometry, often using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F).

Calculations of spin-spin coupling constants (J-couplings) provide further structural information, particularly regarding dihedral angles and connectivity. uoa.gr Methods like the Second Order Polarization Propagator Approximation (SOPPA) and its variants (e.g., HRPA(D)) are known to yield results in good agreement with experimental values for coupling constants. arxiv.orgsdu.dk For instance, the characteristic large one-bond carbon-fluorine coupling (¹JCF) and two-bond fluorine-fluorine coupling (²JFF) in a CF₂ group can be accurately modeled.

| NMR Parameter | Recommended Method | Basis Set Example |

|---|---|---|

| ¹⁹F Chemical Shifts | DFT (e.g., ωB97XD, BHandHLYP) | aug-cc-pVDZ, 6-31+G(d,p) |

| Coupling Constants | SOPPA, HRPA(D), DFT (e.g., PBE0) | pcJ-2 |

Vibrational spectroscopy (Infrared and Raman) is highly sensitive to molecular conformation. Computational calculations of vibrational frequencies are essential for assigning experimental spectra and identifying the stable conformers of difluoromethylene cyclohexane. q-chem.comresearchgate.net

The standard procedure involves:

Locating Stationary Points: Potential energy surface scans are performed to locate all possible conformers (e.g., chair, twist-boat), which correspond to local minima.

Frequency Calculation: For each optimized conformer, a harmonic vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). openmopac.net

Conformer Identification: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The calculated frequencies and their corresponding IR intensities and Raman activities can then be compared with experimental spectra to confirm the presence of a specific conformer. researchgate.netrsc.org

For cyclohexane derivatives, this method can distinguish between the stable chair conformer and higher-energy boat or twist-boat forms. The calculated vibrational modes associated with the C-F bonds of the difluoromethylene group are particularly diagnostic. Because calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, they are typically scaled by an empirical factor to improve agreement. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net For difluoromethylene cyclohexane, this includes studying conformational changes and chemical reactions.

The process involves:

Reactant and Product Optimization: The equilibrium geometries of the reactants and products are fully optimized.

Transition State (TS) Search: The transition state is the saddle point on the potential energy surface connecting reactants and products. Various algorithms are used to locate this structure. For conformational changes in cyclohexane, such as the chair-to-boat interconversion, the transition state is a half-chair or twisted-boat conformer. researchgate.net

Frequency Analysis: A frequency calculation on the TS geometry is performed to verify its identity. A true first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-rostock.de

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the correct pathway has been identified.

This type of analysis is crucial for determining activation energies, which govern reaction rates. For difluoromethylene cyclohexane, theoretical studies can model pathways for reactions such as nucleophilic substitution at the carbon of the CF₂ group, elimination reactions, or cycloadditions. researchgate.netresearchgate.net By calculating the energies of all intermediates and transition states, a complete energy profile for a proposed reaction mechanism can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Development of Computational Models for Fluorine-Containing Systems

The computational modeling of organofluorine compounds like difluoromethylene cyclohexane is a particularly challenging endeavor in theoretical chemistry. nih.gov The unique properties of the fluorine atom—namely its high electronegativity, small size, and the strength of the carbon-fluorine bond—necessitate the development of specialized and highly accurate computational models. nih.govnih.gov These models must be able to account for the subtle stereoelectronic effects that fluorine substitution imparts on molecular conformation and stability. mdpi.com

Early approaches to modeling fluorinated systems relied on molecular mechanics force fields, such as the General Amber Force Field (GAFF). mdpi.comresearchgate.net However, standard force fields often struggled to accurately reproduce the conformational energies and geometries of these molecules. mdpi.com This is primarily due to effects like the gauche effect, which are not easily captured by classical pairwise energy potentials. mdpi.com Consequently, significant efforts have been made to refine and re-parameterize these force fields specifically for fluorinated compounds, leading to improved models like GAFF2 and other specialized force fields for hydrofluoroolefins. researchgate.netacs.org These newer models incorporate refined torsional parameters and partial charges to better align with quantum mechanics calculations and experimental data. mdpi.comacs.org

The advent of more powerful computational resources has allowed for the widespread application of quantum mechanical methods, which offer a more fundamental and often more accurate description of fluorine-containing systems. nih.govresearchgate.net Ab initio methods and Density Functional Theory (DFT) are now routinely used to investigate the electronic structure, conformational preferences, and reactivity of these molecules. nih.govresearchgate.netnih.gov DFT, particularly with functionals like B3LYP, has been shown to provide reliable electrostatic potential maps and dipole moments for fluorinated cyclohexanes. nih.gov High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), provide benchmark data for interaction energies and conformational equilibria. researchgate.netresearchgate.net

A key area of research in the computational study of difluoromethylene cyclohexane and related compounds is the determination of the conformational preferences of the fluorine substituents. For monosubstituted fluorocyclohexane (B1294287), the equatorial conformer is favored, a stabilization achieved through a combination of steric and conjugation effects. researchgate.net Computational studies using methods up to the MP2/aug-cc-pVTZ level of theory have been crucial in quantifying these energy differences. researchgate.net The choice of functional and basis set in DFT calculations is critical; for instance, studies on 1,3-difluorinated alkanes have utilized functionals like M05-2X to accurately capture the conformational profiles. nih.gov

The data derived from these computational studies are essential for understanding the structure and behavior of these molecules. Below are tables summarizing typical research findings from computational analyses of fluorinated cyclohexanes.

| Computational Method | Basis Set | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| MP2 | aug-cc-pVTZ | 0.19 | researchgate.net |

| Property | Computational Method | Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| Molecular Dipole Moment | DFT (B3LYP-D3) | 6-311+G(d,p) | 3.1 D | nih.gov |

These theoretical investigations reveal the presence of a significant dipole moment and confirm the existence of a distinct electrostatic profile, with an electronegative face determined by the fluorine atoms. nih.gov Such insights are invaluable for designing molecules with specific polar-hydrophobic properties. nih.gov The continuous development of both force field and quantum mechanical models is vital for advancing the understanding of complex fluorinated systems and guiding the synthesis of new materials and pharmaceuticals. nih.govacs.org

Applications of Cyclohexane, Difluoromethylene in Advanced Organic Synthesis

Cyclohexane (B81311), difluoromethylene as Key Building Blocks for Complex Molecular Architectures

The rigid yet conformationally adaptable framework of the cyclohexane ring, combined with the electronic influence of the difluoromethylene group, makes this scaffold an attractive starting point for the synthesis of intricate molecular structures.

The construction of polycyclic systems containing the difluoromethylene cyclohexane motif often involves leveraging the unique reactivity imparted by the fluorine atoms. Difluorocarbene, a versatile reactive intermediate, is a key player in the synthesis of such complex structures. It can be generated from various precursors and reacts with carbon-carbon multiple bonds to form gem-difluorocyclopropanes and difluorocyclopropenes. These strained ring systems can then undergo further transformations, such as ring-opening or rearrangement reactions, to build more elaborate polycyclic frameworks.

Another strategy involves the use of difluoromethylenated building blocks in cycloaddition reactions. For instance, β-lactams containing a gem-difluoroalkene moiety have been synthesized and utilized in [3+2] and [4+2] cycloaddition-type reactions. nih.gov These reactions provide a pathway to complex heterocyclic systems incorporating the difluoromethylene cyclohexane unit. The gem-difluoroalkene group in these β-lactams can also be hydrogenated to access the corresponding difluoromethyl-substituted β-lactams, which are valuable as potential biologically active compounds. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The conformational rigidity and defined spatial orientation of substituents on a cyclohexane ring make it an excellent scaffold for the design of chiral auxiliaries. The introduction of difluoromethylene groups can further enhance the stereodirecting ability of these auxiliaries by influencing their conformational preferences and electronic properties.

While the direct synthesis of chiral auxiliaries and ligands based on difluoromethylene cyclohexane scaffolds is an emerging area of research, the principles of chiral auxiliary design can be applied. For example, chiral oxazolidinones, popularized by David Evans, are widely used as chiral auxiliaries in various stereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. By analogy, difluoromethylene-containing cyclohexane diols or amino alcohols could be envisioned as precursors for novel chiral auxiliaries and ligands with unique stereochemical-directing capabilities. The synthesis of such compounds would likely involve asymmetric fluorination or the use of chiral starting materials.

Role in the Design and Synthesis of Functional Organic Materials Precursors

The unique properties of the difluoromethylene group, such as its high polarity and ability to participate in non-covalent interactions, make difluoromethylene cyclohexane derivatives attractive precursors for functional organic materials.

The introduction of difluoromethylene groups into a cyclohexane ring can significantly influence its molecular packing and intermolecular interactions in the solid state. The strong dipole moment associated with the C-F bonds can lead to the formation of specific intermolecular interactions, such as C-H···F hydrogen bonds and halogen bonds. rsc.org These interactions can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures.

The placement of CF₂ groups in a 1,3-relationship on a cyclohexane ring can induce facial polarization, creating a molecule with distinct electropositive and electronegative faces. nih.govnih.gov This facial polarization arises from the axial orientation of two C-F bonds pointing in the same direction, a conformation stabilized by the chair form of the cyclohexane ring. nih.govnih.gov This unique electronic feature can lead to specific intermolecular electrostatic interactions, influencing the crystal packing and potentially giving rise to desirable material properties. nih.gov The C–CF₂–C bond angle within the cyclohexane ring is typically wider than the corresponding C–CH₂–C angle, a recognized characteristic of the CF₂ group in aliphatic systems. nih.gov

Below is a table summarizing the influence of difluoromethylene groups on key molecular parameters:

| Parameter | Influence of Difluoromethylene Group | Reference |

| Bond Angle | C–CF₂–C angle is wider (~116°) than C–CH₂–C angle (~112°) | nih.gov |

| Polarity | 1,3-di-CF₂ substitution leads to facial polarization | nih.govnih.gov |

| Intermolecular Interactions | Can participate in C-H···F hydrogen bonds and halogen bonds | rsc.org |

The unique properties imparted by the difluoromethylene group make cyclohexane, difluoromethylene derivatives promising precursors for liquid crystalline and polymeric materials. beilstein-journals.org Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. medcraveonline.com Side-chain liquid-crystalline polymers, where mesogenic (liquid crystal-forming) units are attached as side chains to a polymer backbone, are of particular interest for applications in electro-optical devices.

The synthesis of such materials often involves the preparation of a monomer containing the difluoromethylene cyclohexane moiety and a polymerizable functional group, such as an acrylate (B77674) or methacrylate. This monomer is then polymerized, typically via radical polymerization, to yield the final side-chain liquid-crystalline polymer. The incorporation of the difluoromethylene cyclohexane unit can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of mesophase formed (e.g., nematic, smectic).

For example, side-chain liquid-crystalline polysiloxanes containing a trans-cyclohexane-based mesogenic side group have been synthesized and shown to exhibit nematic mesomorphism over a wide temperature range. The introduction of difluoromethylene groups into such systems could further modulate their liquid crystalline behavior and lead to materials with enhanced properties.

Advanced Fluorination Strategies for Introducing this compound Subunits

The development of efficient and selective methods for introducing difluoromethylene groups into cyclohexane rings is crucial for accessing these valuable building blocks. While various fluorination strategies exist, the direct and selective synthesis of difluoromethylene cyclohexane derivatives can be challenging.

One common approach involves the deoxofluorination of a corresponding cyclohexanone (B45756) derivative using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. However, the success of this reaction can be highly dependent on the substrate. For instance, the fluorination of highly enolizable diketones can be problematic, leading to complex and intractable product mixtures. nih.gov In such cases, blocking enolization, for example by introducing gem-dimethyl groups alpha to the carbonyls, can facilitate the desired difluorination. nih.gov

Another strategy is the use of difluorocarbene, which can be generated from various precursors and react with alkenes to form gem-difluorocyclopropanes. cas.cn These can then be further elaborated to access difluoromethylene cyclohexane derivatives.

More recently, methods for the synthesis of geminal ¹⁸F-difluoroalkanes via manganese-mediated ¹⁸F-fluorodecarboxylation of α-fluorocarboxylic acids with [¹⁸F]fluoride have been developed. nih.gov This approach provides a direct route to radiolabeled geminal difluoro motifs and could potentially be adapted for the synthesis of non-radiolabeled difluoromethylene cyclohexane derivatives.

Advanced Spectroscopic Characterization Methodologies for Cyclohexane, Difluoromethylene

High-Resolution Multi-Nuclear NMR Spectroscopy (e.g., ¹⁹F, ¹³C, ¹H, 2D NMR Techniques) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure and conformational dynamics of Cyclohexane (B81311), difluoromethylene derivatives in solution. The presence of fluorine atoms provides a unique and highly sensitive probe via ¹⁹F NMR, while ¹H and ¹³C NMR offer complementary information about the hydrocarbon framework.

Research Findings:

Detailed NMR studies on derivatives such as 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane, which contains the 1,3-di-gem-difluoromethylene motif, reveal key structural features. In its preferred chair conformation, the molecule exhibits facial polarization due to the two axial C-F bonds pointing in the same direction researchgate.netnih.govustc.edu.cn. This polarization is experimentally verifiable through NMR experiments in different solvents researchgate.netnih.govustc.edu.cnacs.org.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct insight into the environment of the fluorine atoms. For gem-difluoro groups on a cyclohexane ring, the axial and equatorial fluorine atoms are diastereotopic and typically appear as a distinct AB spin system, provided the ring inversion is slow on the NMR timescale researchgate.netnih.gov. For 1,1-difluorocyclohexane (B1205268) itself, variable-temperature ¹⁹F NMR studies have been used to determine the rates of conformational isomerization researchgate.netgems-inclusions.com. The chemical shift difference between the axial and equatorial fluorines can be significant; for instance, in a 1,1-difluorocyclohexane solution at low temperature, the equatorial fluorine resonance is shifted approximately 15.64 ppm downfield from the axial fluorine gems-inclusions.com.

¹³C NMR Spectroscopy: The carbon atoms of the CF₂ groups exhibit characteristic signals in the ¹³C NMR spectrum. Due to one-bond coupling with the two fluorine atoms (¹JCF), the signal for the CF₂ carbon appears as a triplet researchgate.netnih.gov. In the case of 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane, this triplet has a large coupling constant of approximately ¹JCF = 250 Hz, which is a hallmark of the CF₂ group researchgate.netnih.gov. The chemical shifts of other carbon atoms in the ring are also influenced by the fluorine substituents gemmoraman.com.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environment and can reveal subtle stereoelectronic effects. A notable finding is the anisotropic influence of aromatic solvents on the proton chemical shifts, which confirms the facial polarity of cyclohexanes containing 1,3-diaxial C-F bonds researchgate.netnih.gov. When the ¹H NMR spectrum of 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane was recorded in deuterated toluene (B28343) ([²H₈]-toluene), significant upfield shifts were observed for the axial protons on the electropositive face of the ring compared to the spectrum in chloroform (B151607) (CDCl₃) researchgate.net. This is consistent with an electrostatic interaction between the electron-rich aromatic solvent and the electron-poor face of the cyclohexane ring researchgate.netnih.gov.

2D NMR Techniques: While not explicitly detailed in the provided sources for this specific compound, standard 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially in complex substituted derivatives.

The following table summarizes the observed ¹H NMR chemical shift changes for select protons of 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane, demonstrating the solvent effect that highlights its facial polarity.

| Proton Identity | Shift in CDCl₃ (δ ppm) | Shift in [²H₈]-toluene (δ ppm) | Upfield Shift (Δδ ppm) |

|---|---|---|---|

| Axial Protons (H-3) | - | - | ~ 0.5 |

| Axial Methyl Group (at C-4) | - | - | ~ 0.3 |

| Equatorial Protons (H-2) | - | - | ~ 0.2 |

| Axial Proton (H-1) | - | - | ~ 0.1 |

| Equatorial Methyl Group (at C-5) | - | - | ~ -0.1 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments nsf.govgia.edu. This capability is crucial for confirming the identity of Cyclohexane, difluoromethylene and for elucidating its fragmentation pathways under ionization.

Expected Fragmentation Pathways:

Ring Opening and Ethene Elimination: The mass spectrum of cyclohexane is dominated by a base peak at m/z 56, corresponding to the loss of ethene (C₂H₄) from the molecular ion (m/z 84) chemtube3d.com. A similar pathway is expected for difluoromethylene cyclohexane. Following ionization, the ring could open, leading to the elimination of a neutral ethene molecule, which would result in a fragment ion of [C₅H₈F₂]⁺•.

Loss of Fluorine Radicals: Cleavage of the strong C-F bond can occur, leading to the loss of a fluorine radical (•F) to give an ion at [M-19]⁺. A subsequent loss of a second fluorine radical or an HF molecule could also be envisioned.

Complex Rearrangements: Studies on related energetic materials, such as 1,1,4,4-tetrakis(difluoramino)cyclohexane, show that initial fragmentation involves the successive loss of the functional groups nih.govacs.org. For difluoromethylene cyclohexane, complex rearrangements could lead to the elimination of stable neutral molecules like HF or fluorinated hydrocarbon fragments.

Collision-Induced Dissociation (CID) studies performed on the major fragment ions using tandem mass spectrometry (MS/MS) would be instrumental in confirming these proposed pathways and establishing the connectivity of the atoms within each fragment nih.gov.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering

X-ray Diffraction (XRD) on single crystals provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is essential for understanding how difluoromethylene groups affect the cyclohexane ring's conformation and how the molecules pack in a crystal lattice.

Research Findings:

Single-crystal XRD analysis of 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane has yielded significant insights into the solid-state structure researchgate.netnih.gov.

Molecular Conformation: The analysis confirmed that the cyclohexane ring adopts a chair conformation researchgate.netustc.edu.cn. A key finding is the distortion caused by the gem-difluoro groups. The C-CF₂-C bond angles within the ring are approximately 116°, which is considerably wider than the typical C-CH₂-C angles of about 112° researchgate.netnih.gov. This widening is a recognized phenomenon for CF₂ groups in aliphatic rings and chains researchgate.net.

Crystal Engineering and Intermolecular Packing: The way molecules arrange themselves in the crystal is a fundamental aspect of crystal engineering. In the solid state, derivatives of difluoromethylene cyclohexane can exhibit specific intermolecular interactions that dictate the packing motif. For the phenyl-substituted derivative, there are notable C-H···π interactions between the non-fluorinated, electropositive face of one cyclohexane ring and the phenyl group of a neighboring molecule researchgate.net. This electrostatic ordering in the solid state provides experimental evidence for the facial polarization of the molecule, which was also observed in the solution-phase NMR studies researchgate.netacs.org.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman, Chiroptical Spectroscopy) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and bonding, making them valuable tools for analyzing this compound.

FT-IR and Raman Spectroscopy: These two techniques are complementary. FT-IR measures the absorption of infrared radiation corresponding to vibrational transitions with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that involve a change in polarizability.

Conformational Analysis: For substituted cyclohexanes, different conformers (e.g., axial vs. equatorial) give rise to distinct vibrational spectra researchgate.net. The C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, are particularly informative. The exact frequency of the C-F stretch can be correlated with the conformation of the fluorine substituent. By studying the spectra at different temperatures or pressures, the equilibrium between different conformers can be analyzed, and thermodynamic parameters can be determined researchgate.net.

Bonding Analysis: The frequencies of the C-H and C-C stretching and bending modes provide a "fingerprint" of the molecule's hydrocarbon skeleton ustc.edu.cn. The introduction of the strongly electronegative fluorine atoms perturbs these vibrations, offering insight into the electronic effects on the adjacent C-C and C-H bonds.

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are specialized forms of vibrational and UV-Vis spectroscopy, respectively, that are exclusively sensitive to chiral molecules gia.edu. While 1,1-difluorocyclohexane is achiral, appropriately substituted derivatives can be chiral. For such chiral molecules, chiroptical spectroscopy offers a powerful method for:

Determining Absolute Configuration: By comparing experimentally measured VCD or ECD spectra with spectra predicted from quantum chemical calculations for a known enantiomer, the absolute configuration of the molecule can be unambiguously determined.

Probing Solution-State Conformation: Chiroptical spectra are extremely sensitive to the three-dimensional arrangement of atoms. Therefore, they can be used to study the preferred conformations of chiral difluoromethylene cyclohexane derivatives in solution, providing data that is complementary to NMR studies.

Synthesis and Reactivity of Poly Difluoromethylene Cyclohexane Derivatives

Strategies for Multiple Difluoromethylene Group Introduction into the Cyclohexane (B81311) Ring

The introduction of multiple difluoromethylene (CF2) groups into a cyclohexane ring presents a synthetic challenge that has been addressed through various strategies, primarily centered around the deoxofluorination of carbonyl precursors. A key approach involves the direct fluorination of 1,3-diketones using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. nih.gov This method has been explored for the synthesis of 1,1,3,3-tetrafluorocyclohexane derivatives. nih.gov

The success of this strategy is highly dependent on the substrate. For instance, the fluorination of highly enolizable 1,3-diketones can be problematic. nih.gov To circumvent this, a strategy of blocking enolization by introducing gem-dimethyl groups alpha to the carbonyls has been successfully employed. nih.gov This modification renders the carbonyl groups independent and facilitates the difluorination process, leading to the formation of the desired tetrafluorocyclohexane, albeit sometimes in low yields due to the formation of unidentified byproducts that complicate purification. nih.gov

An alternative retrosynthetic approach that has been considered is the fluorodesulfurization of 1,3-bis-dithianes. nih.gov Both deoxofluorination and fluorodesulfurization are established methods for introducing a single CF2 group, but their application to create a 1,3-di-CF2 arrangement in a cyclohexane ring is a more novel application. nih.gov The synthesis of a 2,2,6,6-tetrafluorocyclohexanol derivative has also been reported, accomplished through a more extended eight-step synthesis. nih.gov

More broadly, the synthesis of long-chain aliphatic compounds containing multiple CF2 groups has utilized sequential introduction of the difluoromethylene units from appropriate ketone precursors with DAST. beilstein-journals.org For example, the synthesis of palmitic acid analogues with 1,3- and 1,4-di-CF2 motifs involved the treatment of precursor ketones with DAST. beilstein-journals.org Propargylic ketones have been shown to be particularly efficient substrates for this transformation. beilstein-journals.org Another powerful carbon-carbon bond-forming strategy for achieving a 1,4-di-CF2 arrangement involves the condensation of a lithium methylenedifluoroacetylide with an aldehyde, followed by functional group manipulations. beilstein-journals.org

| Precursor Type | Fluorinating Agent | Target Motif | Key Considerations |

| 1,3-Diketone | DAST, Deoxo-Fluor® | 1,1,3,3-Tetrafluorocyclohexane | Enolization of the diketone can hinder the reaction; α,α-dimethylation can block enolization and facilitate fluorination. nih.gov |

| 1,3-Bis-dithiane | Not specified | 1,1,3,3-Tetrafluorocyclohexane | An alternative proposed route to deoxofluorination. nih.gov |

| Ketone | DAST | 1,3- and 1,4-di-CF2 motifs in aliphatic chains | Sequential fluorination of ketone precursors is a viable strategy. beilstein-journals.org |

| Propargylic Ketone | DAST | Difluoroacetylene (intermediate for di-CF2 motifs) | Generally provides good yields for the CF2 group introduction. beilstein-journals.org |

| Aldehyde and Lithium Methylenedifluoroacetylide | N/A | 1,4-di-CF2 motif | Involves a C-C bond formation followed by further synthetic steps. beilstein-journals.org |

Cooperative and Cumulative Effects of Multiple Fluorine Substituents on Reactivity and Conformation

The strategic placement of multiple difluoromethylene groups on a cyclohexane ring leads to significant cooperative and cumulative effects that profoundly influence the molecule's conformation and reactivity. A key consequence of introducing two CF2 groups in a 1,3-relationship is the induction of facial polarization in the cyclohexane ring. nih.govnih.govst-andrews.ac.ukresearchgate.net This phenomenon arises from the chair conformation of the ring, which forces two of the C-F bonds into a 1,3-diaxial orientation, pointing in the same direction. nih.govnih.govresearchgate.net This alignment of bond dipoles creates a molecule with a more electronegative face and a more electropositive face. nih.govnih.gov

This induced facial polarity has been experimentally verified through solid-state X-ray crystallography and solution-state NMR studies in various solvents. nih.govnih.govst-andrews.ac.ukresearchgate.net A computationally derived electrostatic profile of a 1,1,3,3-tetrafluorocyclohexane derivative is consistent with these experimental findings. nih.govnih.gov The presence of this facial polarization can lead to intermolecular electrostatic interactions, such as the interaction of the positive non-fluorous face with the π-system of an aromatic ring, which has been observed in single crystal X-ray diffraction and NMR experiments. nih.gov

The concept of facial polarization is not unique to 1,3-di-CF2 systems. For example, all-syn 1,2,3,4,5,6-hexafluorocyclohexane is another highly polar aliphatic compound where the specific arrangement of all fluorine atoms on one face of the ring induces significant facial polarization. nih.gov Such facially polarized cyclohexanes are considered to have potential applications as polar hydrophobic substituents in drug discovery, where they could simultaneously interact with both electropositive and electronegative domains within a protein target. nih.gov

In larger ring systems, such as cyclododecane, the placement of CF2 groups also has a profound impact on conformation. When CF2 groups are positioned 1,4 or 1,7 to each other, they stabilize the square-like [3.3.3.3] conformation of the ring by occupying the corner positions. beilstein-journals.org However, a 1,6-disposition of CF2 groups introduces considerable distortion to the ring conformation. beilstein-journals.org This is because the CF2 group avoids a location that would place a fluorine atom in an unfavorable endo position, pointing into the center of the ring. beilstein-journals.org

| Compound Type | Fluorine Arrangement | Conformational/Electronic Effect | Potential Application |

| 1,1,3,3-Tetrafluorocyclohexane | 1,3-diaxial C-F bonds | Induces facial polarity, creating distinct electronegative and electropositive faces. nih.govnih.govst-andrews.ac.ukresearchgate.net | Polar hydrophobic motifs for drug discovery and materials science. nih.gov |

| all-syn-1,2,3,4,5,6-Hexafluorocyclohexane | All fluorines on one face of the ring | High degree of facial polarization. nih.gov | Polar hydrophobic substituents for interaction with biological targets. nih.gov |

| 1,1,4,4- and 1,1,7,7-Tetrafluorocyclododecane | 1,4- and 1,7-disposition of CF2 groups | Stabilization of the square-like [3.3.3.3] conformation. beilstein-journals.org | Conformational control in macrocycles. |

| 1,1,6,6-Tetrafluorocyclododecane | 1,6-disposition of CF2 groups | Induces significant ring distortion to avoid unfavorable endo-fluorine positioning. beilstein-journals.org | Understanding conformational preferences in fluorinated macrocycles. |

Stereocontrol and Regioselectivity in the Synthesis of Multi-Difluoromethylene Cyclohexanes